Ethyl 2-(methylamino)butanoate
CAS No.: 854855-88-2
Cat. No.: VC3396924
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854855-88-2 |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.2 g/mol |
| IUPAC Name | ethyl 2-(methylamino)butanoate |
| Standard InChI | InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3 |
| Standard InChI Key | ASWJEYHEBZLUCL-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)OCC)NC |
| Canonical SMILES | CCC(C(=O)OCC)NC |
Introduction
Chemical Structure and Properties
Structural Features
Ethyl 2-(methylamino)butanoate consists of a butanoic acid backbone where the carboxyl group is esterified with ethanol, and the alpha carbon (C2) is substituted with a methylamino group. The compound's structural uniqueness arises from this specific arrangement of functional groups, which contributes to its chemical behavior and potential biological interactions.
The compound can be represented by the following chemical identifiers:
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InChI: InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3
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Canonical SMILES: CCC(C(=O)OCC)NC
Physical and Chemical Properties
Ethyl 2-(methylamino)butanoate exhibits distinct physical and chemical properties that determine its behavior in various environments. These properties are summarized in the following table:
| Property | Value/Description |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| Physical State | Liquid at room temperature |
| Solubility | Soluble in organic solvents, limited solubility in water |
| Functional Groups | Ester, secondary amine |
| Chiral Center | Present at C2 position |
The presence of both an ester group and a secondary amine functionality in the molecule confers distinct reactivity patterns, including susceptibility to hydrolysis, oxidation, and nucleophilic reactions.
Synthesis Methods
Laboratory Synthesis Routes
Multiple synthetic pathways can be employed to produce Ethyl 2-(methylamino)butanoate with varying degrees of efficiency and selectivity. The primary methods include:
Esterification and Amination
This approach involves the esterification of butanoic acid derivatives with ethanol, followed by selective amination at the alpha position. The process typically employs a suitable catalyst to control selectivity and enhance yield.
Reduction of Intermediates
Another effective route involves the reduction of precursor compounds, such as nitro derivatives or amides. This method typically utilizes reducing agents like lithium aluminum hydride (LiAlH4) or employs catalytic hydrogenation under controlled conditions.
Reaction Conditions and Optimization
The synthesis of Ethyl 2-(methylamino)butanoate requires careful control of reaction parameters to maximize yield and purity. Key considerations include:
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Temperature | 80-100°C | Optimize reaction rate without degradation |
| Catalyst | Acid catalysts, transition metals | Enhance selectivity and reaction efficiency |
| Solvent | DCM, THF, ethanol | Improve substrate solubility and reaction kinetics |
| Reaction Time | 3-6 hours | Allow for complete conversion while minimizing side reactions |
| Purification | Recrystallization, column chromatography | Achieve high purity (>95%) |
Industrial production methods typically employ continuous flow reactors and optimized conditions to enhance efficiency and product consistency.
Chemical Reactivity
Oxidation Reactions
Ethyl 2-(methylamino)butanoate can undergo various oxidation reactions, particularly at the amine functionality. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions can lead to the formation of N-oxides or, under more vigorous conditions, to the cleavage of the C-N bond.
Reduction Reactions
The ester group in Ethyl 2-(methylamino)butanoate is susceptible to reduction, typically using strong reducing agents such as lithium aluminum hydride (LiAlH4) or via catalytic hydrogenation with palladium on carbon (Pd/C). These reactions can yield the corresponding alcohol derivative, ethyl 2-(methylamino)butanol.
Substitution Reactions
The compound can participate in various substitution reactions, particularly at the ester functionality. Nucleophiles such as amines or alcohols, in the presence of a suitable base, can attack the carbonyl carbon, leading to the formation of amides or transesterification products, respectively.
Biological Activity
Antimicrobial Properties
Research has indicated that Ethyl 2-(methylamino)butanoate and its structural analogs demonstrate antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell walls, though the specific molecular interactions remain an area of ongoing investigation.
Neuroactive Effects
Compounds sharing structural similarities with Ethyl 2-(methylamino)butanoate have demonstrated neuroactive properties. These effects suggest potential applications in neurological research and possibly in the development of therapeutic agents for neurological disorders.
| Application Area | Description |
|---|---|
| Drug Development | Precursor for more complex pharmaceutical compounds |
| Structure-Activity Relationship Studies | Model compound for understanding biological interactions |
| Prodrug Design | Potential for controlled release of active metabolites |
These applications highlight the compound's versatility in pharmaceutical research and development.
Analytical Methods
Spectroscopic Characterization
Several spectroscopic techniques are employed to characterize Ethyl 2-(methylamino)butanoate:
Nuclear Magnetic Resonance (NMR)
1H and 13C NMR spectroscopy provide essential structural information. Key chemical shifts include:
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Ethyl CH3 signals at δ 1.2-1.4 ppm
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N-CH3 signals at δ 3.2-3.5 ppm
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Distinct patterns for the butanoate backbone
Infrared Spectroscopy
IR spectroscopy reveals characteristic absorption bands:
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Ester C=O stretch at approximately 1740 cm−1
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N-H stretching vibrations at around 3300 cm−1
Chromatographic Techniques
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are commonly employed for purity assessment and quantification. Reverse-phase C18 columns with UV detection at 210-254 nm typically provide effective separation and analysis.
Applications
Research Applications
Ethyl 2-(methylamino)butanoate serves as an important tool in various research contexts:
| Research Area | Application |
|---|---|
| Synthetic Organic Chemistry | Model substrate for developing new methodologies |
| Pharmaceutical Research | Building block for drug candidates |
| Biochemical Studies | Probe for enzyme mechanisms and interactions |
These applications demonstrate the compound's utility across diverse scientific disciplines.
Industrial Applications
Beyond research settings, Ethyl 2-(methylamino)butanoate finds applications in industrial contexts:
Pharmaceutical Industry
The compound serves as an intermediate in the synthesis of more complex pharmaceutical ingredients, contributing to the development of various therapeutic agents.
Fine Chemicals Production
Its well-defined reactivity makes Ethyl 2-(methylamino)butanoate valuable in the production of specialty chemicals for various applications.
Comparative Analysis with Related Compounds
Understanding Ethyl 2-(methylamino)butanoate in the context of structurally related compounds provides valuable insights into its unique properties and potential applications. The following table presents a comparative analysis:
| Compound | Key Structural Differences | Distinctive Properties |
|---|---|---|
| Methyl 2-(methylamino)butanoate | Contains methyl ester instead of ethyl ester | Different hydrolysis kinetics |
| Ethyl 2-aminobutanoate | Lacks N-methyl substitution | Higher reactivity at nitrogen |
| 2-(Methylamino)butanoic acid | Lacks ester functionality | Different solubility profile |
| Ethyl 2-(dimethylamino)butanoate | Contains additional methyl group on nitrogen | Distinct biological activity pattern |
This comparison highlights the structural features that contribute to the compound's specific chemical behavior and biological effects.
Future Research Directions
Several promising avenues for future research on Ethyl 2-(methylamino)butanoate include:
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Development of stereoselective synthesis methods to access enantiomerically pure forms
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Detailed structure-activity relationship studies to enhance understanding of its biological effects
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Investigation of potential applications in catalysis, particularly in asymmetric transformations
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Exploration of novel derivatives with enhanced biological activities
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Application in the development of sustainable chemical processes
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